- On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, Synthesis, 2011, (6), 934-942
Cas no 89446-51-5 (7-Bromo-4-methylquinolin-2(1h)-one)
89446-51-5 structure
Product Name:7-Bromo-4-methylquinolin-2(1h)-one
CAS No:89446-51-5
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD21647760
CID:993752
PubChem ID:293080
Update Time:2024-10-26
7-Bromo-4-methylquinolin-2(1h)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-HYDROXY-4-METHYL-7-BROMOQUINOLINE
- 7-Bromo-4-methyl-1,2-dihydroquinolin-2-one
- 7-bromo-4-methyl-1H-quinolin-2-one
- 7-bromo-4-methyl-2-quinolone
- 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE
- 2(1H)-Quinolinone, 7-bromo-4-methyl-
- NSC159382
- 7-bromo-4-methyl-carbostyril
- VLVDHSVVOTZPAH-UHFFFAOYSA-N
- 2330AF
- 7-bromo-4-methyl-2(1H)-quinolinone
- FCH1333933
- 7-Bromo-4-methylquinoline-2(1H)-one
- OR310301
- 7-Bromo-4-methyl-2(1H)-quinolinone (ACI)
- Carbostyril, 7-bromo-4-methyl- (4CI)
- NSC 159382
- SB70632
- AKOS016353194
- DA-35766
- CS-M3671
- MFCD21647760
- SCHEMBL2798886
- NSC-159382
- MFCD02159766
- DTXSID50303614
- 89446-51-5
- 7-Bromo-4-methyl-2(1H)-quinolinone; 7-Bromo-4-methylquinolin-2(1H)-one; NSC 159382
- C10423
- GH-0204
- 7-Bromo-4-methylquinolin-2(1h)-one
-
- MDL: MFCD21647760
- Inchi: 1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
- InChI Key: VLVDHSVVOTZPAH-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=CC=C(C=2)Br)C(C)=C1
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 1.9
7-Bromo-4-methylquinolin-2(1h)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B817035-30mg |
7-Bromo-4-Methylquinolin-2(1h)-One |
89446-51-5 | 30mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817035-60mg |
7-Bromo-4-Methylquinolin-2(1h)-One |
89446-51-5 | 60mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B817035-300mg |
7-Bromo-4-Methylquinolin-2(1h)-One |
89446-51-5 | 300mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM224087-1g |
7-Bromo-4-methylquinolin-2(1H)-one |
89446-51-5 | 95% | 1g |
$309 | 2021-08-04 | |
| Chemenu | CM224087-5g |
7-Bromo-4-methylquinolin-2(1H)-one |
89446-51-5 | 95% | 5g |
$832 | 2021-08-04 | |
| Apollo Scientific | OR310301-1g |
7-Bromo-4-methylquinolin-2(1H)-one |
89446-51-5 | >98% | 1g |
£150.00 | 2024-05-24 | |
| abcr | AB387300-1 g |
2-Hydroxy-4-methyl-7-bromoquinoline |
89446-51-5 | 1g |
€350.10 | 2022-06-10 | ||
| abcr | AB387300-2,5 g |
2-Hydroxy-4-methyl-7-bromoquinoline |
89446-51-5 | 2,5 g |
€602.90 | 2022-06-10 | ||
| abcr | AB387300-5 g |
2-Hydroxy-4-methyl-7-bromoquinoline |
89446-51-5 | 5g |
€926.80 | 2022-06-10 | ||
| Apollo Scientific | OR309468-1g |
2-Hydroxy-4-methyl-7-bromoquinoline |
89446-51-5 | 1g |
£258.00 | 2025-02-20 |
7-Bromo-4-methylquinolin-2(1h)-one Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 2 h, 95 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sulfuric acid ; rt → 95 °C; 2 h, 95 °C
Reference
- LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor, Angewandte Chemie, 2015, 54(21), 6217-6221
Production Method 3
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
- Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138
Production Method 4
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
- 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 11. Quinolylmethyl analogs with basic substituents conveying specificity, Journal of Medicinal Chemistry, 1989, 32(8), 1936-42
Production Method 5
Reaction Conditions
1.1 Reagents: Sulfuric acid ; rt → 120 °C; 2 h, 120 °C
Reference
- Fragment-based ligand design of novel potent inhibitors of tankyrases, Journal of Medicinal Chemistry, 2013, 56(11), 4497-4508
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Diglyme ; 24 h, 1 atm, 140 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Lactamization of sp2 C-H Bonds with CO2: Transition-Metal-Free and Redox-Neutral, Angewandte Chemie, 2016, 55(25), 7068-7072
Production Method 7
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 3 h
Reference
- Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones, Angewandte Chemie, 2021, 60(43), 23193-23196
7-Bromo-4-methylquinolin-2(1h)-one Raw materials
7-Bromo-4-methylquinolin-2(1h)-one Preparation Products
7-Bromo-4-methylquinolin-2(1h)-one Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
89446-51-5 (7-Bromo-4-methylquinolin-2(1h)-one) Related Products
- 607-66-9(2-Hydroxy-4-methylquinoline)
- 89446-19-5(6-Bromo-4-methylquinolin-2-ol)
- 19840-99-4(Carbostyril 124)
- 23947-37-7(4,6-Dimethylquinolin-2(1H)-one)
- 53761-44-7(2(1H)-Quinolinone, 8-ethyl-4-methyl-)
- 42414-28-8(4,6,8-trimethyl-1,2-dihydroquinolin-2-one)
- 89446-45-7(2(1H)-Quinolinone, 6-bromo-4,8-dimethyl-)
- 2585-18-4(4,7-Dimethylquinolin-2(1H)-one)
- 5349-78-0(4,8-Dimethylquinolin-2(1H)-one)
- 51592-38-2(6-Ethyl-4-methylquinolin-2(1H)-one)
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